3-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole
Description
Properties
IUPAC Name |
3-(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c1-3-4-9-20-15-18-17-14(19(15)2)12-10-16-13-8-6-5-7-11(12)13/h5-8,10,16H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWGBDHHSXSEAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole typically involves multiple stepsThe indole moiety is then constructed through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
3-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nitrating agents are often employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and various substituted indoles .
Scientific Research Applications
3-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The triazole ring may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
The structural and functional properties of 3-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole are compared below with analogous triazole derivatives:
Structural Analogs
Key Observations :
- Indole vs. Pyridine/Thienopyrazole: The indole moiety in the target compound may enhance CNS penetration compared to pyridine-based analogs (e.g., Compound 2 in ), as indole is a common pharmacophore in neuroactive drugs .
- Biological Activity : Triazole derivatives with bulkier substituents (e.g., SPI-62’s fluorobenzamide) often target enzymes like 11β-HSD1, whereas smaller groups (e.g., butylsulfanyl) may favor receptor antagonism (e.g., mGluR5 in AZD2066) .
Physicochemical Properties
- Melting Points : Comparable triazole derivatives (e.g., 1-arylsulfonylindole compounds) exhibit melting points between 104–150°C , suggesting the target compound may fall within this range.
- Synthetic Yields : Microwave-assisted synthesis methods for similar compounds achieve yields of 67–82% , implying feasible scalability for the target compound.
Pharmacological Potential
- Antiradical Activity : Alkyl-triazole-thiol derivatives exhibit moderate DPPH radical scavenging activity (IC₅₀ ~50–100 μM) , though the indole substituent in the target compound may alter this profile.
Biological Activity
3-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole is a complex organic compound that falls within the class of indole derivatives. This compound has garnered attention due to its unique structural features, which include a butylsulfanyl group and a triazole ring. These characteristics suggest potential biological activities that are significant for medicinal chemistry and pharmacology.
- IUPAC Name : 3-(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1H-indole
- Molecular Formula : C15H18N4S
- Molecular Weight : 290.39 g/mol
The presence of the indole moiety is particularly noteworthy as indoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Antimicrobial Properties
Research indicates that compounds with triazole rings often exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to inhibit various bacterial and fungal strains. The compound may exhibit similar properties due to its structural similarity to other effective triazole-based antimicrobials .
Enzyme Inhibition
The compound's structure suggests it may interact with specific enzymes. For example, triazoles are known to act as inhibitors for carbonic anhydrases (CAs), which play crucial roles in various physiological processes. Studies indicate that modifications in the triazole structure can enhance binding affinity and selectivity towards different CA isoforms .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Binding Affinity : The indole moiety can bind effectively to various receptors and enzymes.
- Triazole Ring Role : Enhances the compound's binding affinity due to its ability to participate in hydrogen bonding and π-stacking interactions with amino acid residues in target proteins .
Research Findings and Case Studies
Q & A
Q. What are the common synthetic routes for 3-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves two stages:
Triazole Ring Formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux conditions. For example, sodium acetate in acetic acid facilitates cyclization at 80–100°C for 3–5 hours .
Butylsulfanyl Group Introduction : Nucleophilic substitution using butyl thiol or alkylation agents (e.g., butyl bromide) in the presence of a base (e.g., K₂CO₃) .
Critical Factors :
- Temperature Control : Excessive heat during triazole formation can lead to side products like sulfoxides .
- Purification : Column chromatography or recrystallization from DMF/acetic acid mixtures improves purity .
Q. How can spectroscopic methods (NMR, MS, IR) be used to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- The indole NH proton appears as a broad singlet near δ 11–12 ppm.
- Butylsulfanyl protons resonate as a triplet (δ 0.9–1.0 ppm for CH₃) and multiplet (δ 2.5–2.7 ppm for SCH₂) .
- Triazole ring carbons are observed at δ 150–160 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should match the exact mass (e.g., m/z 317.12 for C₁₅H₁₇N₄S₂⁺). Fragmentation patterns include loss of the butylsulfanyl group (Δm/z 89) .
- IR : Stretching vibrations for N-H (3200–3400 cm⁻¹) and C=S (1050–1250 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during triazole ring formation?
Methodological Answer:
- Catalyst Screening : Replace sodium acetate with stronger bases (e.g., triethylamine) to accelerate cyclization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to acetic acid .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) reduces decomposition of thermally sensitive intermediates .
Case Study : Analogous triazoles achieved 85% yield using microwave-assisted synthesis at 120°C for 30 minutes, suggesting alternative energy inputs could improve efficiency .
Q. How can contradictory biological activity data for structural analogs be resolved?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HeLa vs. HEK293) and incubation times across studies. For example, antiproliferative activity in one study (IC₅₀ = 5 μM) may differ due to varying ATP concentrations in kinase assays .
- Structural Comparisons : Analogs with trifluoromethyl groups show enhanced bioactivity due to electronegativity, whereas cycloheptyl substituents reduce solubility, impacting efficacy .
- Statistical Validation : Use multivariate analysis to isolate variables (e.g., logP, steric effects) contributing to discrepancies .
Q. What experimental strategies are recommended for studying structure-activity relationships (SAR) in this compound class?
Methodological Answer:
- Substituent Variation : Synthesize derivatives with modified sulfanyl chains (e.g., propyl vs. pentyl) or triazole N-methylation to assess steric/electronic effects .
- Computational Modeling : Density functional theory (DFT) calculations predict binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases .
- Biological Profiling : Screen analogs against a panel of enzymes/cell lines to identify selectivity trends. For example, triazole-thiol derivatives exhibit higher antimicrobial activity than thioether analogs .
Q. How can researchers identify and mitigate byproduct formation during synthesis?
Methodological Answer:
- Byproduct Characterization : Use HPLC-MS to detect common impurities, such as oxidized sulfones (from overoxidation of the sulfanyl group) or dimerized triazoles .
- Reaction Monitoring : In situ IR tracks C=S bond formation, allowing real-time adjustments to prevent overreaction .
- Workup Optimization : Quench reactions with aqueous Na₂S₂O₃ to reduce disulfide byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
